2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
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Overview
Description
2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is an organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes an ethylphenyl group, a hydroxyethyl group, and a methyl group attached to a pyrimidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Ethylphenyl Group: This step often involves Friedel-Crafts alkylation, where an ethyl group is introduced to a phenyl ring, followed by its attachment to the pyrimidinone core.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where a hydroxyethyl group is introduced using reagents like ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the ethylphenyl and methyl groups can enhance lipophilicity, facilitating membrane penetration. The pyrimidinone core can participate in various biochemical pathways, modulating enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
- 2-(4-ethylphenyl)-5-(2-hydroxypropyl)-6-methyl-4(3H)-pyrimidinone
- 2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-ethyl-4(3H)-pyrimidinone
Uniqueness
2-(4-ethylphenyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity, while the hydroxyethyl group provides a site for hydrogen bonding and further chemical modification. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-11-4-6-12(7-5-11)14-16-10(2)13(8-9-18)15(19)17-14/h4-7,18H,3,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLDHXOCQTQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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